molecular formula C12H12N2O6 B13770480 Einecs 258-506-4 CAS No. 53375-50-1

Einecs 258-506-4

Cat. No.: B13770480
CAS No.: 53375-50-1
M. Wt: 280.23 g/mol
InChI Key: ZKPBFAPKUAHRCU-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C12H12N2O6 and a molecular weight of 280.23 g/mol It is known for its unique structure, which includes a methoxy group, a nitro group, and a 5-oxo-L-prolinate moiety

Preparation Methods

The synthesis of 2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate typically involves the reaction of 2-methoxy-4-nitrophenol with 5-oxo-L-proline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxy-4-nitrophenyl 5-oxo-L-prolinate.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-methoxy-4-aminophenyl 5-oxo-L-prolinate.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Polyester Production

Isophthalic acid is primarily used in the production of polyethylene terephthalate (PET) and other polyester resins. Its incorporation enhances thermal stability, mechanical strength, and chemical resistance of the resulting polymers.

Coatings and Adhesives

The compound is utilized in formulating high-performance coatings and adhesives due to its ability to improve adhesion properties and durability. These coatings are often applied in automotive, aerospace, and construction industries.

Fiber Production

In the textile industry, isophthalic acid is used to produce fibers with enhanced strength and elasticity. It contributes to the development of fabrics that are resistant to wear and tear, making them suitable for various applications including apparel and industrial textiles.

Biomedical Applications

Research has explored the use of isophthalic acid in biomedical applications, such as drug delivery systems and biodegradable materials. Its compatibility with biological systems makes it a candidate for developing innovative medical devices.

Regulatory Considerations

Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, isophthalic acid must be registered for its various uses. The European Chemicals Agency (ECHA) oversees compliance with safety assessments that evaluate the potential risks associated with its use in different applications .

Case Study 1: Automotive Coatings

A study conducted by a leading automotive manufacturer demonstrated that incorporating isophthalic acid into their coating formulations significantly improved scratch resistance and durability compared to traditional formulations. The enhanced performance led to a reduction in maintenance costs over the vehicle's lifecycle.

Case Study 2: Textile Strength Enhancement

Research published in a textile engineering journal highlighted how isophthalic acid-modified fibers exhibited a 30% increase in tensile strength compared to standard polyester fibers. This advancement allowed manufacturers to produce lighter yet stronger fabrics suitable for high-performance sportswear.

Data Tables

Application AreaSpecific UseBenefits
Polyester ProductionPET synthesisEnhanced thermal stability
CoatingsAutomotive coatingsImproved adhesion and durability
Fiber ProductionHigh-strength textilesIncreased elasticity and strength
BiomedicalDrug delivery systemsBiocompatibility

Mechanism of Action

The mechanism of action of 2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate can be compared with similar compounds such as:

    2-Methoxy-4-nitrophenyl isocyanate: This compound has a similar structure but contains an isocyanate group instead of the 5-oxo-L-prolinate moiety.

    5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound has a different core structure but shares some functional groups with 2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate.

Biological Activity

Einecs 258-506-4 , also known as 2,4-Dichlorobenzenamine , is a chemical compound with significant biological activity. It has been classified under various regulatory frameworks due to its potential toxicity and environmental impact. The compound is primarily used in industrial applications, including as an intermediate in the production of dyes and pesticides.

Biological Activity

The biological activity of this compound encompasses its toxicological effects on human health and the environment. Key findings regarding its biological activity include:

Toxicological Data

The following table summarizes key toxicological data related to this compound:

Endpoint Value Reference
Acute Toxicity (Oral)LD50 < 300 mg/kgECHA
Acute Toxicity (Inhalation)LC50 < 5 mg/LECHA
Aquatic ToxicityVery toxic (LC50 < 1 mg/L)ECHA
Endocrine ActivityPotential disruptorOECD Guidelines

Case Studies

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of 2,4-Dichlorobenzenamine highlighted its persistence in aquatic environments. The research demonstrated that concentrations of the compound could lead to significant ecological disturbances, particularly affecting fish and amphibian populations.

Case Study 2: Human Health Risk Evaluation

A risk evaluation performed by the European Chemicals Agency (ECHA) assessed the potential health risks associated with exposure to this compound. The evaluation concluded that occupational exposure could lead to adverse health effects, necessitating stringent safety measures in workplaces where the compound is used.

Research Findings

Recent research findings on this compound indicate a growing concern regarding its safety profile:

  • A comprehensive review of chemical safety data revealed that while the compound is effective in its intended applications, its toxicity profiles necessitate careful regulation under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) guidelines .
  • Studies have shown that alternatives to this compound are being explored, focusing on reducing environmental impact while maintaining efficacy in industrial applications.

Properties

CAS No.

53375-50-1

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

(2-methoxy-4-nitrophenyl) 5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C12H12N2O6/c1-19-10-6-7(14(17)18)2-4-9(10)20-12(16)8-3-5-11(15)13-8/h2,4,6,8H,3,5H2,1H3,(H,13,15)

InChI Key

ZKPBFAPKUAHRCU-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)[C@@H]2CCC(=O)N2

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)C2CCC(=O)N2

Origin of Product

United States

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